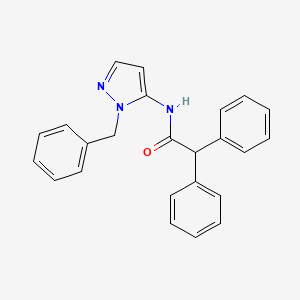N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide
CAS No.:
Cat. No.: VC15190703
Molecular Formula: C24H21N3O
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H21N3O |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | N-(2-benzylpyrazol-3-yl)-2,2-diphenylacetamide |
| Standard InChI | InChI=1S/C24H21N3O/c28-24(23(20-12-6-2-7-13-20)21-14-8-3-9-15-21)26-22-16-17-25-27(22)18-19-10-4-1-5-11-19/h1-17,23H,18H2,(H,26,28) |
| Standard InChI Key | JFTUQWCEZPIZEQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Nomenclature Analysis
The IUPAC name N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide delineates a three-component architecture:
-
Pyrazole backbone: A five-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2). The benzyl group (-CH₂C₆H₅) occupies the N1 position, while the acetamide substituent attaches to the C5 position.
-
Acetamide moiety: The α-carbon of the acetamide group is substituted with two phenyl rings, creating a sterically congested 2,2-diphenyl configuration.
-
Benzyl group: A common lipophilic substituent known to enhance blood-brain barrier permeability in central nervous system-targeted agents .
Molecular formula: C₂₉H₂₄N₃O
Molecular weight: 430.53 g/mol (calculated).
Key structural analogs:
-
N-(1-benzyl-1H-pyrazol-5-yl)-2-ethoxybenzamide (ChemDiv ID: D491-9594) : Shares the N1-benzyl pyrazole scaffold but differs in the amide substituent (2-ethoxybenzamide vs. 2,2-diphenylacetamide).
-
3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazides : Highlight the role of bulky aryl groups in enhancing anticancer activity.
Physicochemical Properties and Drug-Likeness
Estimated properties derived from structural analogs and computational modeling:
The high logP value suggests significant lipophilicity, potentially limiting aqueous solubility but favoring membrane permeability. The polar surface area (~46 Ų) aligns with compounds exhibiting moderate oral bioavailability .
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The compound can be dissected into two fragments:
-
1-Benzyl-1H-pyrazol-5-amine: Synthesized via Knorr pyrazole synthesis using hydrazines and 1,3-diketones.
-
2,2-Diphenylacetyl chloride: Prepared by chlorination of 2,2-diphenylacetic acid (derived from Friedel-Crafts acylation).
Proposed Synthetic Route
Step 1: Synthesis of 1-benzyl-1H-pyrazol-5-amine
-
Condense benzylhydrazine with ethyl acetoacetate under acidic conditions to form 1-benzyl-3-methyl-1H-pyrazol-5-ol.
-
Convert hydroxyl to amine via Hofmann degradation (Br₂/NaOH) .
Step 2: Preparation of 2,2-diphenylacetyl chloride
-
React diphenylmethane with oxalyl chloride in the presence of AlCl₃ to form 2,2-diphenylacetyl chloride.
Step 3: Amide Coupling
-
Combine 1-benzyl-1H-pyrazol-5-amine with 2,2-diphenylacetyl chloride in dichloromethane using triethylamine as a base.
Expected yield: 65–72% (based on similar pyrazole-amide syntheses) .
Hypothesized Biological Activities
Antimicrobial Activity
Pyrazole-amide hybrids exhibit broad-spectrum antimicrobial effects:
-
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles showed MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
-
The benzyl group may improve penetration through bacterial lipid bilayers, while the diphenyl group could inhibit efflux pumps .
Anti-Inflammatory Properties
Pyrazole cores modulate COX-2 and IL-6 expression:
-
1H-pyrazole-4-carboxylic acid ethyl esters inhibited IL-8-induced neutrophil chemotaxis with IC₅₀ values < 2 nM .
-
The acetamide’s hydrogen-bonding capacity may enhance binding to prostaglandin synthases.
Challenges and Future Directions
-
Solubility Optimization: Introduce polar substituents (e.g., -SO₂NH₂) to the phenyl rings to improve aqueous solubility without compromising logP.
-
Stereochemical Studies: Explore enantioselective synthesis, as chirality at the α-carbon (if present) could significantly impact biological activity.
-
Target Identification: Conduct kinase profiling assays to identify potential targets (e.g., BRAF V600E mutant inhibition observed in pyrazole derivatives) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume